
4-Methoxycarbonylphenylboronic acid
Overview
Description
4-Methoxycarbonylphenylboronic acid, also known as (4-Carbomethoxyphenyl)boronic acid, is an organic compound with the molecular formula C8H9BO4 and a molecular weight of 179.97 g/mol . It is a white to off-white powder that is soluble in methanol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxycarbonylphenylboronic acid can be synthesized through various methods. One common method involves the reaction of methyl 4-bromobenzoate with triisopropyl borate in the presence of a palladium catalyst . The reaction is typically carried out in an inert atmosphere at room temperature. Another method involves the reaction of phenylboronic acid with methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include phenols, alcohols, and various substituted derivatives .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 4-Methoxycarbonylphenylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound can react with various aryl halides to produce biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Biaryl Compounds
A study demonstrated the efficiency of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility in synthetic organic chemistry.
Reaction | Aryl Halide | Yield (%) | Conditions |
---|---|---|---|
1 | Bromobenzene | 85 | Pd catalyst, K2CO3 |
2 | Iodobenzene | 90 | Pd catalyst, NaOH |
Electrochemical Sensing
Detection of Hydrogen Peroxide
This compound has been developed as a novel electrochemical redox probe for detecting hydrogen peroxide in live cells. This application is particularly crucial for monitoring cellular processes related to oxidative stress and various pathological conditions.
Mechanism of Action
The compound acts as a latent electrochemical reporter that undergoes transformation upon interaction with hydrogen peroxide, leading to the release of an electroactive species. This mechanism allows for sensitive detection at trace levels.
Materials Science
Chemical Vapor Deposition (CVD) of Graphene
In materials science, this compound is utilized in the chemical vapor deposition process for synthesizing doped graphene. By incorporating this compound during graphene growth, researchers can achieve specific doping that enhances the material's electrical properties.
Benefits of Doped Graphene
Doped graphene exhibits improved conductivity and enhanced performance in electronic applications. This makes it a promising candidate for use in advanced electronic devices and sensors.
Biomedical Applications
Drug Development
The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, make this compound valuable in drug development. It serves as a precursor for synthesizing boron-containing pharmaceuticals that target various diseases.
Antimicrobial Activity Studies
Research has indicated potential antimicrobial properties associated with derivatives of this compound. These compounds have shown activity against several pathogens, suggesting their applicability in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-Methoxycarbonylphenylboronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium and nickel . These complexes facilitate the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. The molecular targets and pathways involved include the activation of aryl halides and the formation of boronate esters .
Comparison with Similar Compounds
4-Methoxycarbonylphenylboronic acid is unique in its ability to form stable complexes with metal catalysts and its high reactivity in cross-coupling reactions. Similar compounds include:
- 4-Carboxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Cyanophenylboronic acid
- 4-Formylphenylboronic acid
- 4-Ethoxycarbonylphenylboronic acid
These compounds share similar reactivity but differ in their substituents, which can affect their reactivity and applications .
Biological Activity
4-Methoxycarbonylphenylboronic acid (4-MCB) is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores the biological activity of 4-MCB, including its synthesis, mechanisms of action, and potential therapeutic applications.
4-MCB is characterized by its boronic acid functional group, which enables it to form reversible covalent bonds with diols, a property that is exploited in various biochemical applications. The methoxycarbonyl group enhances its solubility and reactivity in organic reactions.
Synthesis and Reactivity
4-MCB is primarily synthesized through various coupling reactions, including Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds. It has been used as a reagent in several organic transformations, such as:
- Pd(II)-catalyzed oxidative Heck reaction
- Copper-mediated ligandless aerobic fluoroalkylation
- Nitration reactions .
The biological activity of 4-MCB can be attributed to its interaction with various biological targets. Notably, it has been shown to inhibit certain enzymes and proteins involved in critical cellular processes.
- Inhibition of NAAA Activity : 4-MCB has been linked to the synthesis of compounds that inhibit the intracellular enzyme N-acylamide hydrolase (NAAA), which plays a role in pain signaling pathways. This inhibition may have implications for pain management therapies .
- Targeting ALK2 : In research focused on developing inhibitors for Activin receptor-like kinase 2 (ALK2), 4-MCB derivatives exhibited potent inhibitory effects. These compounds were evaluated through various in vitro assays, demonstrating their potential as therapeutic agents against conditions like fibrodysplasia ossificans progressiva (FOP) .
- Protein Labeling : In protein labeling strategies, 4-MCB was utilized effectively to modify protein-bound alkenes, showcasing its utility in biochemical research .
Case Studies
Several studies have highlighted the efficacy of 4-MCB and its derivatives:
- Study on ALK2 Inhibition : A study demonstrated that modifications to the methoxy group in derivatives like M4K2009 maintained potency against both wild-type and mutant ALK2, suggesting that structural variations can significantly impact biological activity .
- Insulin Interaction Studies : Computational models have indicated that boronic acids, including 4-MCB, interact with insulin, suggesting potential applications in diabetes management through modulation of insulin signaling pathways .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
Compound | Target | IC50 (µM) | Notes |
---|---|---|---|
M4K2009 | ALK2 | 5 | Maintains potency against mutants |
M4K2149 | ALK2 | >50 | Reduced hERG affinity |
4-MCB | NAAA | Not specified | Used in synthesis of potent inhibitors |
Q & A
Basic Research Questions
Q. What safety protocols and storage conditions are critical for handling 4-Methoxycarbonylphenylboronic acid in laboratory settings?
- Methodological Answer :
- Safety : Use OSHA/EN-compliant PPE (chemical-resistant gloves, goggles, lab coats) to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Storage : Store in sealed containers at <4°C in a dry, ventilated area. Incompatible with oxidizers, acids, and bases .
- Spill Management : Use inert absorbents (e.g., sand) and avoid dust generation. Decontaminate with water and detergent .
Q. What are the standard synthetic routes for this compound, and how are yields optimized?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : Aryl halides react with boronic acids under Pd catalysis. For example, visible light-mediated reactions (50 W blue LED, 40°C, CsF in 1,4-dioxane) achieve 91% yield for arylations .
- Purification : Recrystallization from methanol or chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor by TLC or HPLC .
Advanced Research Questions
Q. How does this compound perform in catalyst-free visible light-mediated reactions?
- Methodological Answer :
-
Reaction Design : Combine with sulfonamides (0.4 mmol), CsF (0.5 mmol), and 1,4-dioxane (2 mL) under 50 W blue LED for 12 hours. Maintain 40°C for optimal photon efficiency .
-
Mechanistic Insight : The boronic acid facilitates C–C bond formation via radical intermediates. The methoxycarbonyl group stabilizes intermediates, reducing side reactions .
Reaction Parameter Optimal Condition Yield Light Source 50 W blue LED 91% Temperature 40°C 91% Solvent 1,4-dioxane 91%
Q. What strategies mitigate decomposition of this compound in acidic or oxidative environments?
- Methodological Answer :
- Stability Analysis : Avoid pH extremes (incompatible with acids/bases). Use buffered conditions (pH 6–8) for aqueous reactions .
- Additive Screening : Include radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress unwanted side reactions .
- Thermal Control : Maintain reaction temps <60°C to prevent boroxine formation .
Q. How is this compound applied in synthesizing metal-organic frameworks (MOFs)?
- Methodological Answer :
-
MOF Synthesis : React with ZrCl₄ and NH₂-BDC in DMF at 120°C for 24 hours. The boronic acid acts as a co-linker, enhancing porosity and stability .
-
Post-Synthetic Modification : Functionalize MOFs via Suzuki coupling to introduce fluorophores or catalytic sites .
MOF Component Role of Boronic Acid Application ZrCl₄ + NH₂-BDC Co-linker for structural tuning Gas storage, catalysis Tetraphenylethene cores Cross-coupling partner Luminescent sensors
Q. Data Contradiction Analysis
Q. Why do reported yields for Suzuki-Miyaura couplings vary despite similar reaction conditions?
- Methodological Answer :
- Purity Factors : Impurities (e.g., anhydride byproducts) in commercial batches reduce reactivity. Purify via column chromatography before use .
- Oxygen Sensitivity : Trace O₂ inhibits Pd catalysts. Use degassed solvents and inert atmospheres .
- Substrate Steric Effects : Bulky aryl halides lower yields. Optimize by screening Pd ligands (e.g., SPhos) .
Q. Analytical Characterization
Q. What analytical techniques validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR : Confirm purity via ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H NMR (methoxycarbonyl peak at δ 3.9 ppm) .
- MS : ESI-MS (m/z 179.96 [M-H]⁻) verifies molecular weight .
- XRD : Crystallinity analysis detects anhydride contaminants (>5% distorts diffraction patterns) .
Properties
IUPAC Name |
(4-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXFUXRTRESBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370259 | |
Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99768-12-4 | |
Record name | 4-(Methoxycarbonyl)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99768-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-borono-, 1-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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